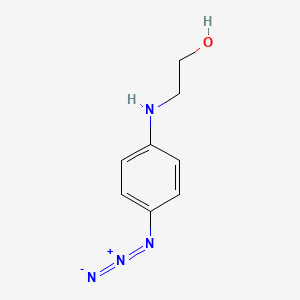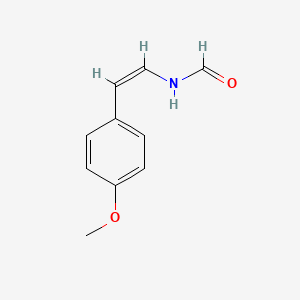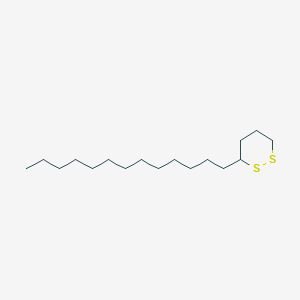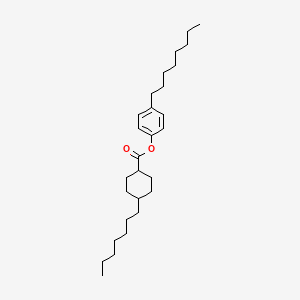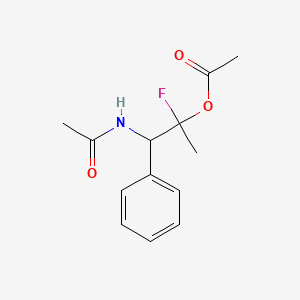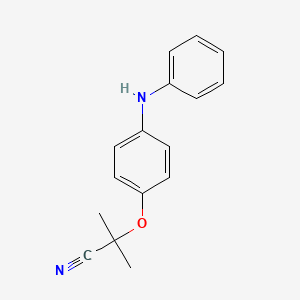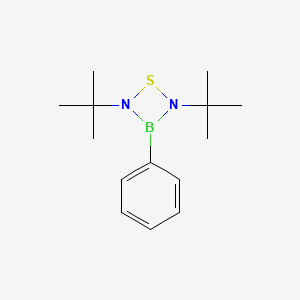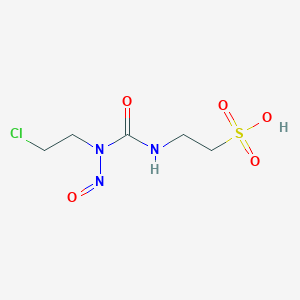
Taurine chloroethylnitrosourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurine chloroethylnitrosourea is a compound that combines the properties of taurine, a naturally occurring amino sulfonic acid, with chloroethylnitrosourea, a chemical known for its use in chemotherapy. Taurine is widely distributed in animal tissues and plays a role in various physiological functions, while chloroethylnitrosourea is known for its alkylating properties, which can interfere with DNA replication in cancer cells.
Vorbereitungsmethoden
The synthesis of taurine chloroethylnitrosourea involves several steps. One common method includes the reaction of taurine with chloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with nitrosyl chloride to produce this compound. Industrial production methods often involve large-scale reactions in specialized reactors to ensure purity and yield.
Analyse Chemischer Reaktionen
Taurine chloroethylnitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amino derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. Major products formed from these reactions include sulfonic acids, amino derivatives, and substituted chloroethyl compounds.
Wissenschaftliche Forschungsanwendungen
Taurine chloroethylnitrosourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying alkylation reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication in cancer cells.
Industry: It is used in the development of new materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of taurine chloroethylnitrosourea involves its alkylating properties. The chloroethyl group can form covalent bonds with DNA, leading to cross-linking and strand breaks. This interferes with DNA replication and transcription, ultimately causing cell death. The compound targets rapidly dividing cells, making it effective against cancer cells. Molecular pathways involved include the activation of DNA damage response mechanisms and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Taurine chloroethylnitrosourea can be compared with other alkylating agents such as:
Carmustine: Another chloroethylnitrosourea compound used in chemotherapy.
Lomustine: Similar in structure and function, used for treating brain tumors.
Streptozotocin: An alkylating agent with a different mechanism, used for treating pancreatic cancer. This compound is unique due to the presence of the taurine moiety, which may confer additional biological properties such as antioxidant effects and improved solubility.
Eigenschaften
CAS-Nummer |
115700-21-5 |
|---|---|
Molekularformel |
C5H10ClN3O5S |
Molekulargewicht |
259.67 g/mol |
IUPAC-Name |
2-[[2-chloroethyl(nitroso)carbamoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C5H10ClN3O5S/c6-1-3-9(8-11)5(10)7-2-4-15(12,13)14/h1-4H2,(H,7,10)(H,12,13,14) |
InChI-Schlüssel |
CIBONNMMDHURPP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CS(=O)(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


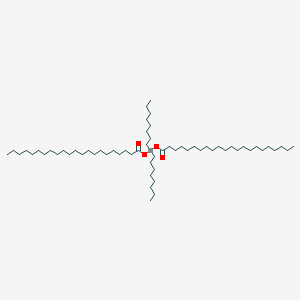
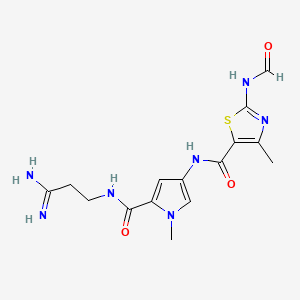
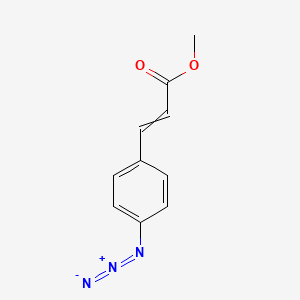
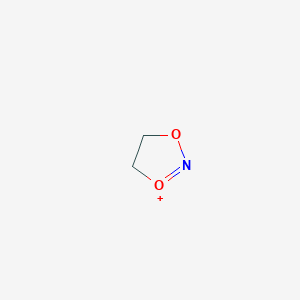
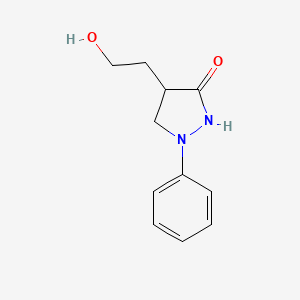
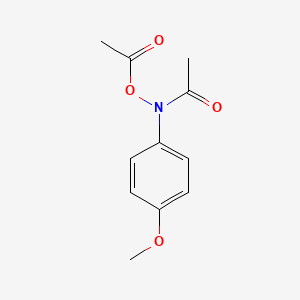
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
